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Compound of Interest

Compound Name: PIPES-d18

Cat. No.: B1429338 Get Quote

An In-Depth Technical Guide to PIPES-d18: Properties, Applications, and Experimental

Protocols

Introduction
PIPES-d18 (Piperazine-N,N′-bis(2-ethanesulfonic acid)-d18) is the deuterated form of PIPES, a

zwitterionic biological buffer. As one of Good's buffers, PIPES is widely utilized in biochemistry

and molecular biology for its pKa value near physiological pH and its minimal interaction with

metal ions. The deuterated analogue, PIPES-d18, serves specialized roles in research and

drug development, particularly in studies requiring isotopic labeling. This guide provides a

comprehensive overview of its chemical properties, applications, and detailed experimental

protocols for its use.

Core Properties of PIPES-d18
PIPES-d18 is a stable, isotopically labeled compound where all 18 hydrogen atoms on the

piperazine and ethanesulfonic acid groups are replaced with deuterium. This substitution

imparts a higher molecular weight compared to its non-deuterated counterpart and makes it

suitable for specific analytical techniques.
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Property PIPES-d18 PIPES (non-deuterated)

Molecular Formula C₈D₁₈N₂O₆S₂[1] C₈H₁₈N₂O₆S₂

Molecular Weight 320.48 g/mol [1] 302.37 g/mol

Isotopic Purity ≥98 atom % D[1] Not Applicable

Physical Form Solid[1] Solid

Melting Point >300 °C[1] >300 °C

pKa at 25°C ~6.8 ~6.8

Effective Buffering pH Range 6.1 - 7.5 6.1 - 7.5

Applications in Research and Drug Development
The applications of PIPES-d18 are twofold: it functions as a biological buffer with properties

similar to PIPES, and its deuteration provides advantages in specific analytical and metabolic

studies.

Use as a Biological Buffer
Like its non-deuterated form, PIPES-d18 can be used to maintain a stable pH in a variety of

biochemical assays. Its pKa of approximately 6.8 makes it an excellent buffer for experiments

conducted at or near physiological pH. Its low affinity for metal ions is advantageous in studies

of metalloenzymes or reactions where metal ion concentrations are critical.

Applications in Nuclear Magnetic Resonance (NMR)
Spectroscopy
PIPES-d18 is particularly well-suited for bio NMR studies. In ¹H NMR, the signals from

protonated solvents can overwhelm the signals from the analyte, especially at low

concentrations. The use of deuterated buffers like PIPES-d18, along with a deuterated solvent

such as D₂O, minimizes the solvent-related signals in the spectrum, thereby enhancing the

quality and clarity of the data for the molecule of interest.[2]

Role in Pharmacokinetic and Metabolic Studies
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Deuterated compounds are valuable tools in drug development for investigating

pharmacokinetics (PK) and metabolism.[3][4][5] By replacing hydrogen with deuterium, the

mass of a drug candidate is altered without significantly changing its biological activity.[6] This

isotopic labeling allows for:

Tracing and Quantification: The deuterated compound can be used as an internal standard

in mass spectrometry-based assays to accurately quantify the non-deuterated drug in

biological samples.

Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond.

This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of

this bond, potentially leading to a longer half-life and improved metabolic stability of a drug.

[7]

Reduced Toxicity: By altering metabolic pathways, deuteration can sometimes reduce the

formation of toxic metabolites.[4]

Experimental Protocols
Preparation of a 0.5 M PIPES-d18 Stock Solution (pH 6.8)
This protocol describes the preparation of a sterile 0.5 M stock solution of PIPES-d18, which

can be diluted to the desired working concentration for various applications.

Materials:

PIPES-d18 powder (MW: 320.48 g/mol )

High-purity water (e.g., Milli-Q or deionized)

10 M Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution

Calibrated pH meter

Magnetic stirrer and stir bar

Volumetric flask (e.g., 100 mL or 1 L)
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Sterile filtration unit (0.22 µm filter)

Procedure:

Weighing: For 100 mL of a 0.5 M solution, accurately weigh 16.024 g of PIPES-d18 powder.

Initial Dissolution: Add the powder to a beaker containing approximately 80 mL of high-purity

water.

Solubilization and pH Adjustment:

Place the beaker on a magnetic stirrer and add the stir bar.

PIPES-d18 free acid has low solubility in water. Slowly add the 10 M KOH or NaOH

solution dropwise while continuously monitoring the pH.

Continue adding the base until the powder is fully dissolved and the pH of the solution

reaches 6.8.

Final Volume Adjustment:

Once the desired pH is reached, transfer the solution to a 100 mL volumetric flask.

Add high-purity water to bring the final volume to 100 mL.

Sterilization and Storage:

Sterilize the buffer by passing it through a 0.22 µm filter.

Store the sterile stock solution at 4°C for short-term use or in aliquots at -20°C for long-

term storage.

General Protocol for an In Vitro Tubulin Polymerization
Assay
PIPES buffer is a standard component in assays that monitor the polymerization of cytoskeletal

proteins like tubulin, which is a common target for anticancer drugs.
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Materials:

Lyophilized tubulin

PIPES-d18 buffer (e.g., 80 mM, pH 6.9)

GTP (Guanosine triphosphate)

Test compounds (e.g., potential inhibitors or enhancers of polymerization)

96-well microplate

Microplate reader with temperature control

Procedure:

Prepare Assay Buffer: Prepare a tubulin polymerization buffer (TPB) containing 80 mM

PIPES-d18 (pH adjusted to 6.9), 1 mM MgCl₂, and 0.5 mM EGTA.

Reconstitute Tubulin: Reconstitute the lyophilized tubulin in cold TPB to the desired

concentration (e.g., 2 mg/mL). Keep the tubulin solution on ice to prevent premature

polymerization.

Prepare Reaction Plate: Add the test compounds or a vehicle control to the wells of a 96-well

plate.

Initiate Polymerization: To the tubulin solution, add GTP to a final concentration of 1 mM. Add

the tubulin/GTP solution to each well of the microplate.

Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C.

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes. An increase in

absorbance indicates microtubule polymerization.

Data Analysis: Plot absorbance versus time. The effect of the test compounds is determined

by comparing their polymerization curves to that of the vehicle control.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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